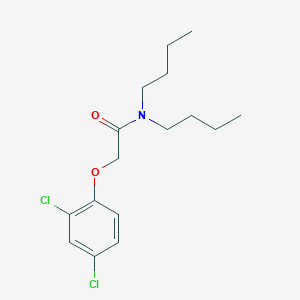
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, also known as DFTZ, is a synthetic compound that belongs to the thiazolidinone family. DFTZ has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating various signaling pathways such as the p53 pathway. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α. In addition, 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have a high affinity for its target enzymes and signaling pathways, which can lead to a more effective pharmacological response. However, one of the limitations of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce cytotoxicity in normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of new target enzymes and signaling pathways that can be targeted by 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. In addition, further studies are needed to investigate the potential toxicity of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one and to develop strategies to minimize its adverse effects. Finally, the clinical development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one as a potential anticancer and anti-inflammatory agent is an area of active research.
Synthesemethoden
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde with thiourea in the presence of a catalyst such as acetic acid. The resulting product is then subjected to cyclization with the help of a base such as sodium hydroxide. The final product is obtained through purification using various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of enzymes such as topoisomerase I and II. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α.
Eigenschaften
Produktname |
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C15H10F3NOS |
Molekulargewicht |
309.31 g/mol |
IUPAC-Name |
3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10F3NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChI-Schlüssel |
ZHRROMSKXRYYOF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)

![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)

![Ethyl 4-[(2,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B261475.png)

![N-(2,4-dichlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261478.png)





![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
